(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-chlorophenyl)methanone
Description
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O/c17-15-4-1-3-14(13-15)16(22)20-10-7-19(8-11-20)9-12-21-6-2-5-18-21/h1-6,13H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGMFJHSPVSTFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-chlorophenyl)methanone typically involves multiple steps:
Formation of the pyrazole group: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the pyrazole to the piperazine: This step involves the alkylation of piperazine with a pyrazole derivative using a suitable alkylating agent.
Introduction of the chlorophenyl group: This can be done through a Friedel-Crafts acylation reaction, where the piperazine derivative is reacted with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Piperazine Functionalization
The piperazine ring is modified at the nitrogen atoms to introduce the pyrazole-ethyl group. A common method involves nucleophilic substitution using 2-(1H-pyrazol-1-yl)ethyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile), achieving yields of ~70–80% .
Ketone Formation
The 3-chlorophenyl methanone group is introduced via Friedel-Crafts acylation or through coupling reactions. For example:
-
3-Chlorobenzoyl chloride reacts with the pre-functionalized piperazine intermediate in the presence of a Lewis acid catalyst (e.g., AlCl₃).
Table 1: Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|---|
| 1 | Piperazine alkylation | 2-(1H-pyrazol-1-yl)ethyl chloride, K₂CO₃, CH₃CN, reflux | 75 | |
| 2 | Acylation | 3-Chlorobenzoyl chloride, AlCl₃, DCM, 0°C → RT | 68 |
Piperazine Ring
-
Alkylation/Acylation : The secondary amines on the piperazine ring can undergo further alkylation or acylation. For instance, reaction with methyl iodide in DMF introduces methyl groups .
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Coordination Chemistry : The nitrogen atoms can act as ligands for transition metals (e.g., Cu(II), Zn(II)), forming complexes with potential catalytic or biological activity .
Pyrazole Moiety
-
Electrophilic Substitution : The pyrazole ring undergoes nitration or sulfonation at the 4-position under acidic conditions .
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N-Alkylation : The pyrazole nitrogen reacts with alkyl halides (e.g., ethyl bromide) in the presence of NaH .
3-Chlorophenyl Ketone
-
Reduction : The ketone group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄ .
-
Nucleophilic Aromatic Substitution : The chlorine atom at the meta position can be displaced by strong nucleophiles (e.g., -NH₂) under high-temperature conditions .
Stability and Degradation Pathways
The compound demonstrates moderate stability under standard conditions but degrades under specific stimuli:
Table 2: Stability Profile
| Condition | Observation | Source |
|---|---|---|
| Acidic (HCl, 1M) | Piperazine ring protonation; no cleavage | |
| Basic (NaOH, 1M) | Partial hydrolysis of the ketone group | |
| UV light (254 nm) | Photooxidation of pyrazole moiety |
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the context of:
- Antimicrobial Properties : Similar compounds have shown significant antimicrobial activity against various bacterial strains. A study demonstrated that derivatives containing piperazine and pyrazole structures could inhibit the growth of pathogens like Escherichia coli and Staphylococcus aureus .
- Antitumor Activity : Compounds with similar structural motifs have been evaluated for their anticancer properties. They are believed to induce apoptosis in cancer cells through mechanisms such as caspase activation and mitochondrial dysfunction .
Case Studies
Several case studies have investigated the applications of this compound:
- Antimicrobial Evaluation : A study synthesized various piperazine derivatives and tested their antimicrobial efficacy. Results indicated that certain derivatives exhibited potent activity against common bacterial strains, suggesting that modifications to the piperazine structure could enhance efficacy .
- Antitumor Research : In vitro studies on related compounds demonstrated their ability to induce cell cycle arrest and apoptosis in cancer cell lines. These findings support further exploration into the use of pyrazole-piperazine hybrids as potential anticancer agents .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5e | E. coli | 12 µg/mL |
| 5k | S. aureus | 10 µg/mL |
| 5g | P. aeruginosa | 15 µg/mL |
Table 2: Antitumor Activity Indicators
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative A | HeLa | 5.0 |
| Pyrazole Derivative B | MCF-7 | 3.2 |
Mechanism of Action
The mechanism of action of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-chlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
- Compound 21 (): Replaces the pyrazole-ethyl group with a pyridin-2-ylphenyl substituent. NMR data (δ 8.64 ppm for pyridine protons vs. pyrazole protons) highlight electronic differences .
- (3-Chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone (): Substitutes the pyrazole-ethyl chain with a nitro group. Purity (98%) and synthetic scalability (1g available) make it industrially relevant .
Analogues with Heterocyclic Modifications
- Imidazo-pyridine-triazole derivatives (): Compounds like 8p and 10a replace the pyrazole with imidazo-pyridine and triazole rings. These modifications improve antileishmanial activity (IC₅₀ values reported in original study) but result in viscous liquids (e.g., 10a ), indicating lower melting points compared to solid pyrazole derivatives .
- Thiophene-containing analogues (): Compound 21 substitutes pyrazole with a thiophene ring. However, trifluoromethyl groups in related compounds (e.g., 5) may introduce metabolic liabilities .
Analogues with Side-Chain Variations
- (4-(2-(4-Propyl-1H-1,2,3-triazol-1-yl)-ethyl)-piperazin-1-yl)-methanone (): Replaces pyrazole with a triazole-propyl chain. The propyl group increases hydrophobicity, which could prolong half-life but reduce aqueous solubility. NMR shifts (δ 3.94 ppm for methylene protons) differ from pyrazole-ethyl analogues due to triazole’s electron-deficient nature .
- Fluorophenyl derivatives (): Compounds like (5-fluoro-2-methylphenyl)methanone introduce fluorine, which enhances metabolic stability and bioavailability compared to chlorine. Molecular weight (497.01 g/mol vs. ~400 g/mol for the target compound) reflects added complexity .
Data Tables
Table 1: Physical and Spectral Properties
Key Findings and Implications
- Electron-withdrawing groups (e.g., Cl, NO₂) enhance target affinity but may reduce solubility.
- Heterocyclic substitutions (pyridine, thiophene) modulate lipophilicity and bioavailability.
- Side-chain length (ethyl vs. propyl) impacts steric interactions and metabolic stability.
Biological Activity
The compound (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(3-chlorophenyl)methanone is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by recent research findings.
Chemical Structure and Properties
The structure of the compound can be broken down as follows:
- Piperazine moiety : Known for its role in various pharmacological agents.
- Pyrazole ring : Contributes to the compound's biological activity, particularly in anti-inflammatory and analgesic effects.
- Chlorophenyl group : Enhances lipophilicity and may influence receptor binding.
1. Anti-inflammatory Activity
Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. In a study evaluating various pyrazole compounds, it was found that certain derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6 effectively. For instance, compounds synthesized from similar scaffolds demonstrated up to 85% inhibition of TNF-α at concentrations around 10 µM, surpassing the effects of standard drugs like dexamethasone .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial efficacy. In vitro studies showed promising results against several bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that the compound could compete favorably with established antibiotics .
| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| E. coli | 32 | Ampicillin | 16 |
| Staphylococcus aureus | 16 | Norfloxacin | 8 |
3. Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. It was observed to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .
Case Study 1: Pyrazole Derivatives in Cancer Treatment
A series of pyrazole-based compounds were synthesized and tested for their cytotoxic effects on cancer cell lines. The study reported that certain derivatives exhibited IC50 values below 10 µM, indicating strong anticancer potential compared to conventional chemotherapeutics .
Case Study 2: Anti-inflammatory Properties
In a model of carrageenan-induced paw edema in rats, the administration of the compound resulted in a significant reduction in swelling compared to control groups. This suggests its potential utility in treating inflammatory conditions .
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction efficiency for heterocyclic intermediates .
- Catalysts : Use of palladium catalysts for cross-coupling reactions improves regioselectivity .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acylation steps .
Which spectroscopic and chromatographic techniques are most effective for characterizing the compound's purity and structural integrity?
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the presence of the piperazine ring (δ 2.5–3.5 ppm for N-CH2), pyrazole protons (δ 7.0–8.5 ppm), and the 3-chlorophenyl group .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion at m/z 375.1 for C18H20ClN4O) .
- HPLC-PDA : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and detects trace impurities .
How does the presence of the pyrazole and piperazine moieties influence the compound's pharmacokinetic properties?
Q. Advanced Research Focus
- Pyrazole : Enhances metabolic stability by resisting oxidative degradation in the liver. Its planar structure facilitates π-π stacking with aromatic residues in target proteins .
- Piperazine : Improves solubility via protonation at physiological pH, aiding blood-brain barrier penetration. It also modulates receptor binding affinity (e.g., serotonin or dopamine receptors) .
- 3-Chlorophenyl Group : Increases lipophilicity, enhancing membrane permeability but potentially reducing aqueous solubility .
Q. Methodological Insight :
- LogP Measurement : Use shake-flask or chromatographic methods to quantify partition coefficients .
- In Vitro Metabolic Assays : Liver microsome studies identify major metabolites (e.g., hydroxylation at the pyrazole ring) .
What strategies can be employed to resolve discrepancies in biological activity data across different studies?
Q. Advanced Research Focus
- Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time to minimize variability .
- Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values and compare potency across studies .
- Orthogonal Validation : Confirm receptor binding with SPR (surface plasmon resonance) if conflicting results arise from radioligand assays .
Case Example : If IC50 values for serotonin receptor inhibition vary, validate using a functional assay (e.g., cAMP accumulation) alongside binding assays .
How can computational modeling predict the compound's interaction with biological targets, such as neurotransmitter receptors?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses in serotonin (5-HT1A) or dopamine (D2) receptors. Key interactions include hydrogen bonds with Asp116 (5-HT1A) and hydrophobic contacts with Phe339 .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess binding stability and identify critical residues (e.g., Tyr408 in D2 receptors) .
- QSAR Models : Develop quantitative structure-activity relationships using descriptors like polar surface area and H-bond donors to optimize affinity .
What are the key challenges in scaling up the synthesis while maintaining enantiomeric purity?
Q. Advanced Research Focus
- Chiral Intermediates : Use asymmetric catalysis (e.g., chiral oxazaborolidines) during piperazine functionalization to control stereochemistry .
- Purification : Chiral HPLC with cellulose-based columns resolves enantiomers. Recrystallization in ethanol/water mixtures improves yield .
- Analytical Monitoring : Circular Dichroism (CD) spectroscopy verifies enantiomeric excess (>99%) during scale-up .
How do structural modifications (e.g., halogen substitution) impact the compound's bioactivity and toxicity profile?
Q. Advanced Research Focus
Q. Methodology :
- Toxicity Screening : Ames test for mutagenicity and hERG assay for cardiac risk assessment .
- Crystallography : X-ray diffraction of protein-ligand complexes identifies steric clashes from bulky substituents .
What in vitro and in vivo models are most suitable for evaluating the compound's neuropharmacological potential?
Q. Advanced Research Focus
- In Vitro :
- Primary Neuronal Cultures : Assess neuroprotection against glutamate-induced excitotoxicity .
- Radioligand Displacement : Determine affinity for NMDA or σ-1 receptors .
- In Vivo :
- Forced Swim Test (FST) : Screen for antidepressant-like effects in rodents .
- Microdialysis : Measure extracellular dopamine levels in the striatum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
